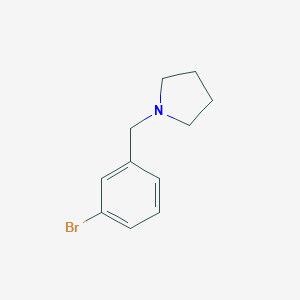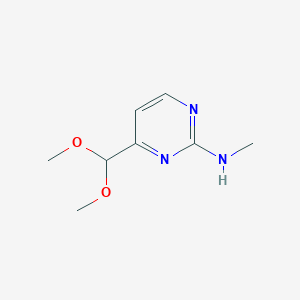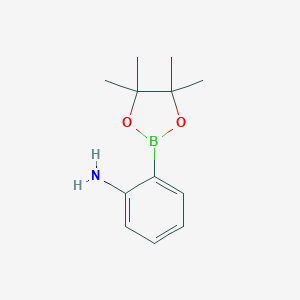![molecular formula C6H14N2O B071836 [3-(Aminomethyl)pyrrolidin-3-yl]methanol CAS No. 162687-14-1](/img/structure/B71836.png)
[3-(Aminomethyl)pyrrolidin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Aminomethyl)pyrrolidin-3-yl]methanol, also known as PMM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PMM belongs to the class of compounds known as amino alcohols and has been shown to exhibit interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of [3-(Aminomethyl)pyrrolidin-3-yl]methanol is not fully understood. However, it is thought to act as a partial agonist at the α4β2 nicotinic acetylcholine receptor. This receptor is involved in the release of dopamine in the brain, which is a key mediator of the reinforcing effects of drugs of abuse.
Effets Biochimiques Et Physiologiques
[3-(Aminomethyl)pyrrolidin-3-yl]methanol has been shown to have a number of interesting biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. Additionally, [3-(Aminomethyl)pyrrolidin-3-yl]methanol has been shown to reduce the release of glutamate, which is a neurotransmitter that is associated with excitotoxicity and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using [3-(Aminomethyl)pyrrolidin-3-yl]methanol in lab experiments is that it has been shown to be a relatively safe compound with low toxicity. Additionally, it has been shown to have good bioavailability and can be administered orally. One of the limitations of using [3-(Aminomethyl)pyrrolidin-3-yl]methanol in lab experiments is that it can be difficult to synthesize in large quantities.
Orientations Futures
There are several future directions for research on [3-(Aminomethyl)pyrrolidin-3-yl]methanol. One area of research is the development of more efficient synthesis methods for [3-(Aminomethyl)pyrrolidin-3-yl]methanol. Another area of research is the identification of other potential therapeutic applications for [3-(Aminomethyl)pyrrolidin-3-yl]methanol, such as in the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of [3-(Aminomethyl)pyrrolidin-3-yl]methanol and how it can be optimized for therapeutic use.
Conclusion
In conclusion, [3-(Aminomethyl)pyrrolidin-3-yl]methanol is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to exhibit interesting biochemical and physiological effects and has been studied for its potential use in the treatment of addiction, depression, and anxiety. While there are still many questions to be answered regarding the mechanism of action of [3-(Aminomethyl)pyrrolidin-3-yl]methanol and its potential therapeutic applications, it is clear that this compound has significant potential for future research.
Applications De Recherche Scientifique
[3-(Aminomethyl)pyrrolidin-3-yl]methanol has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of addiction. [3-(Aminomethyl)pyrrolidin-3-yl]methanol has been shown to reduce the reinforcing effects of drugs of abuse such as cocaine and nicotine. This effect is thought to be mediated by the modulation of dopamine release in the brain.
[3-(Aminomethyl)pyrrolidin-3-yl]methanol has also been studied for its potential use in the treatment of depression and anxiety. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are associated with mood regulation.
Propriétés
Numéro CAS |
162687-14-1 |
|---|---|
Nom du produit |
[3-(Aminomethyl)pyrrolidin-3-yl]methanol |
Formule moléculaire |
C6H14N2O |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
[3-(aminomethyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C6H14N2O/c7-3-6(5-9)1-2-8-4-6/h8-9H,1-5,7H2 |
Clé InChI |
SOCIAWKDLHUOID-UHFFFAOYSA-N |
SMILES |
C1CNCC1(CN)CO |
SMILES canonique |
C1CNCC1(CN)CO |
Synonymes |
3-Pyrrolidinemethanol,3-(aminomethyl)-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details


Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



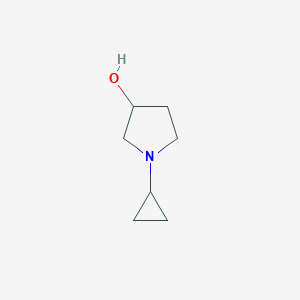
![Bicyclo[2.2.1]heptan-2-one, 1-amino-3,3-dimethyl-, (1R,4R)-(9CI)](/img/structure/B71757.png)
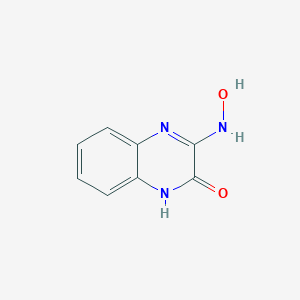
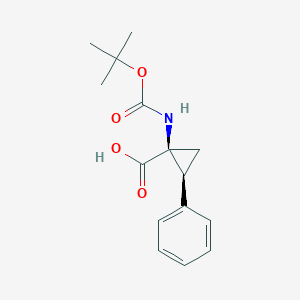
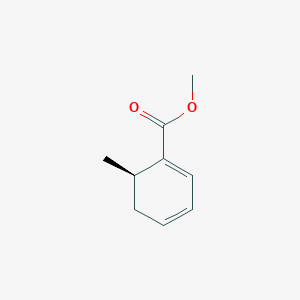
![2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B71765.png)
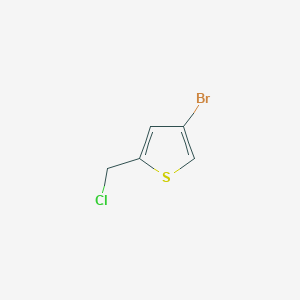
![4,6-Dihydrofuro[3,4-b]furan-3-carboxylic acid](/img/structure/B71771.png)
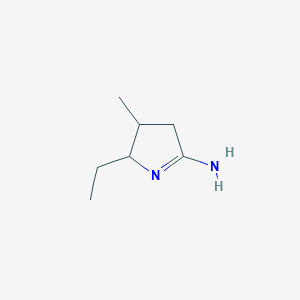
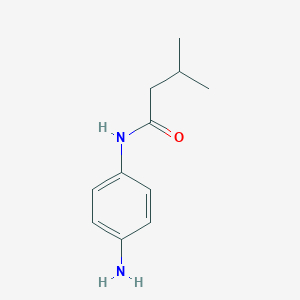
![[2,2'-Bipyridine]-5-carbaldehyde](/img/structure/B71778.png)
